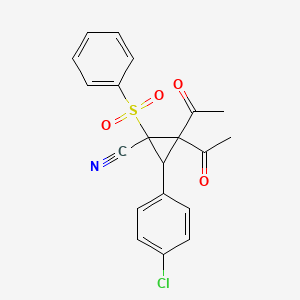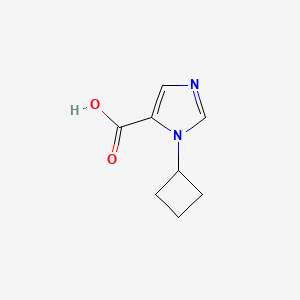
3-Methanesulfonyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methanesulfonyl-2-methylaniline is a chemical compound with the IUPAC name 2-methyl-3-(methylsulfonyl)aniline . It is often used in various chemical reactions and syntheses .
Molecular Structure Analysis
The molecular structure of 3-Methanesulfonyl-2-methylaniline is represented by the InChI code1S/C8H11NO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,9H2,1-2H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .
Scientific Research Applications
Life Science Research
3-Methanesulfonyl-2-methylaniline is utilized in life science research for its potential role in bioconjugation and as a building block for pharmaceutical compounds. Its sulfonyl group can act as a linker in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells .
Material Science
In material science, this compound finds applications in the synthesis of advanced polymers and materials. Its ability to act as a sulfonylating agent can be exploited to introduce sulfonyl functional groups into various materials, thereby altering their physical properties such as thermal stability and solubility .
Chemical Synthesis
3-Methanesulfonyl-2-methylaniline serves as a versatile intermediate in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many drugs and agrochemicals. Its methyl and sulfonyl groups provide reactive sites for further functionalization .
Chromatography
This compound can be used in chromatography as a standard or reference compound due to its distinct chemical properties. It may also be involved in the development of new chromatographic methods for the separation of complex mixtures, leveraging its unique interactions with various stationary phases .
Analytical Science
In analytical science, 3-Methanesulfonyl-2-methylaniline is employed in method development for the detection and quantification of related substances. Its well-defined structure and properties make it suitable for use in calibrating instruments like HPLC and LC-MS, ensuring accurate analytical results .
Pharmaceutical Development
The compound is a key intermediate in the pharmaceutical industry for the development of new medicinal drugs. Its structural motif is found in various therapeutic agents, and its modification can lead to the discovery of novel compounds with improved efficacy and safety profiles .
properties
IUPAC Name |
2-methyl-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUCVRQVVRTGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-2-methylaniline | |
CAS RN |
1335496-96-2 |
Source


|
| Record name | 3-methanesulfonyl-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)

![N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2880047.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2880048.png)
![9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880050.png)


![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)



![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2880062.png)